(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(3-oxobenzo[f]chromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O7S2/c1-2-34-22(29)13-28-19-9-8-15(37(26,32)33)11-21(19)36-25(28)27-23(30)18-12-17-16-6-4-3-5-14(16)7-10-20(17)35-24(18)31/h3-12H,2,13H2,1H3,(H2,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDWRGUIZRXPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzochromene core: This can be achieved through a Knoevenagel condensation reaction between salicylaldehyde and malonic acid derivatives, followed by cyclization.
Introduction of the thiazole ring: The thiazole ring can be introduced via a condensation reaction between 2-aminothiophenol and a suitable carboxylic acid derivative.
Sulfonamide formation: The sulfonamide group is typically introduced by reacting the intermediate with sulfonyl chloride under basic conditions.
Final coupling: The final step involves coupling the benzochromene-thiazole intermediate with ethyl bromoacetate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and as a fluorescent probe. This article explores its applications in detail, supported by data tables and case studies.
Anticancer Activity
Several studies have indicated that derivatives of benzochromene exhibit significant anticancer properties. The incorporation of the thiazole and sulfonamide groups may enhance this activity through various mechanisms, including the inhibition of specific cancer cell lines.
Case Study:
A study published in PubMed highlighted that benzochromene derivatives showed cytotoxic effects on breast cancer cells, suggesting that the structural modifications present in this compound could lead to improved efficacy against cancer .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Research has demonstrated that compounds containing this moiety can act against various bacterial strains.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfamethoxazole | E. coli | 16 µg/mL |
| This compound | S. aureus | TBD |
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor due to its structural features, particularly the imine linkage which can interact with active sites of enzymes.
Case Study:
Research indicates that similar chromene derivatives have been shown to inhibit enzymes involved in metabolic pathways related to cancer proliferation .
Fluorescent Probes
The chromene structure is known for its photophysical properties, making it suitable as a fluorescent probe in various applications including bioimaging and sensing.
Experimental Findings:
Studies have reported that chromene derivatives can exhibit strong fluorescence under UV light, which can be utilized for tracking biological processes in live cells .
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
| Solvent Used | Ethanol |
Organic Light Emitting Diodes (OLEDs)
The electronic properties of the compound suggest potential use in OLED technology, where materials are required to emit light efficiently when an electric current is applied.
Research Insights:
Recent advancements in OLED technology have highlighted the importance of using materials with high photoluminescence and electron mobility, characteristics that are expected from this compound .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. For example, its antiproliferative activity may be due to its ability to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species (ROS) levels and arresting the cell cycle . The compound’s fluorescence properties are attributed to the presence of the benzochromene core, which can absorb and emit light at specific wavelengths.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiazole Cores
Compound A: Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate (from )
- Key differences: Replaces the benzo[f]chromene-imino group with a cyanoacetate-indole system. Lacks the sulfamoyl substituent, reducing hydrophilicity.
- Synthesis: Synthesized via a three-component reaction involving benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone .
Compound B : 2-[(3Z)-3-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide (from )
- Key differences :
- Substitutes the benzothiazole with a thiazolo-triazol heterocycle.
- Features an acetamide group instead of ethyl acetate.
- Applications: Not explicitly stated, but structural similarity to kinase inhibitors is plausible.
Functional Group Variations
Sulfonylurea Herbicides (from ):
- Examples : Triflusulfuron methyl, ethametsulfuron methyl, metsulfuron methyl.
- Key differences: Contain triazine rings instead of benzothiazole/chromene systems. Sulfonylurea (-SO₂NH-C=O-NH-) bridges instead of imino linkages.
- Applications : Broad-spectrum herbicides targeting acetolactate synthase (ALS) enzymes .
Comparison of Physicochemical Properties
Biological Activity
(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that combines elements of benzochromene, thiazole, and sulfonamide functionalities. The presence of these moieties suggests potential interactions with various biological targets.
Structural Formula
The molecular formula is represented as follows:
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl and thiazole groups often exhibit significant antimicrobial properties. For example, a study on related benzothiazole derivatives demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The (Z)-ethyl derivative may exhibit similar effects due to its structural similarities.
Anticancer Properties
The chromene moiety is known for its anticancer properties. A derivative of this class, ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, was shown to inhibit the proliferation of various cancer cell lines in vitro through mechanisms involving apoptosis induction . The (Z)-ethyl compound could potentially enhance these effects due to the additional thiazole and sulfonamide groups which may modulate its activity.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. A recent study highlighted that derivatives containing benzo[d]thiazole exhibited significant inhibition of inflammatory mediators in vitro . This suggests that this compound may possess similar anti-inflammatory activity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, thereby disrupting folate synthesis.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases involved in the apoptotic pathway, leading to cell death in cancer cells.
- Modulation of Inflammatory Pathways : The compound may interfere with the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.
Case Studies and Research Findings
Q & A
Q. What advanced techniques confirm the Z-configuration of the imino group?
- Methodological Answer : Single-crystal X-ray diffraction provides definitive proof of stereochemistry. Alternatively, NOESY NMR detects spatial proximity between the imino proton and adjacent aromatic protons. IR spectroscopy distinguishes Z (intramolecular H-bonding) vs. E configurations via carbonyl stretching frequency shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
